3,4,6-Trimethyl-2-propan-2-ylpyridine
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Overview
Description
3,4,6-Trimethyl-2-propan-2-ylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an isopropyl group and three methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trimethyl-2-propan-2-ylpyridine can be achieved through several methods. One common approach involves the alkylation of 3,4,6-trimethylpyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trimethyl-2-propan-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3,4,6-Trimethyl-2-propan-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,6-Trimethyl-2-propan-2-ylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
- 2,3,4-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Comparison: 3,4,6-Trimethyl-2-propan-2-ylpyridine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other trimethylpyridine isomers. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
CAS No. |
104223-91-8 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.264 |
IUPAC Name |
3,4,6-trimethyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-7(2)11-10(5)8(3)6-9(4)12-11/h6-7H,1-5H3 |
InChI Key |
NVPCHSBLAHFKHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C(C)C)C |
Synonyms |
Pyridine,3,4,6-trimethyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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